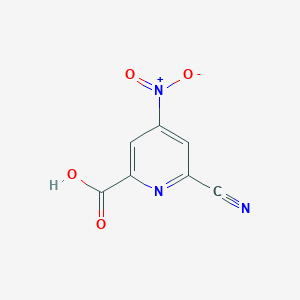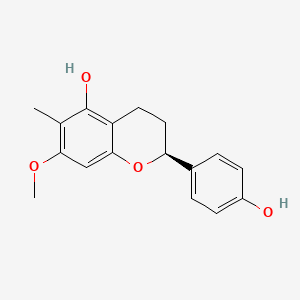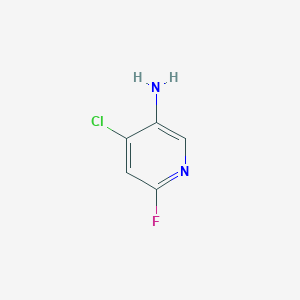![molecular formula C11H15BrN2 B14854902 9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE is a heterocyclic compound belonging to the azepine family. Azepines are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azepine derivatives, including 9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE, often involves multicomponent heterocyclization reactions or recyclization of smaller ring systems . One common method involves the reaction of appropriate starting materials under specific conditions to form the azepine ring. For example, the preparation of similar compounds has been achieved using polyphosphoric acid as a catalyst and heating the reactants to around 60°C for an extended period .
Industrial Production Methods
Industrial production methods for azepine derivatives typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the azepine ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives
Uniqueness
9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other azepine derivatives .
Propiedades
Fórmula molecular |
C11H15BrN2 |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
9-bromo-8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H15BrN2/c1-7-4-5-8-9(13)3-2-6-14-11(8)10(7)12/h4-5,9,14H,2-3,6,13H2,1H3 |
Clave InChI |
MGZKEOYRBWNXBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(CCCN2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)


